N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide
Description
This compound is a benzamide derivative featuring two distinct substituents:
- Tetrahydrothiophene-1,1-dioxide group at the amide nitrogen, which enhances solubility and metabolic stability due to its sulfone moiety.
- 5-Methylfuran-2-ylmethyl group, a heterocyclic substituent that may influence bioavailability and target binding .
Its molecular formula is C₂₀H₂₅NO₇S (molecular weight: 423.48 g/mol) when fully substituted with methoxy groups (as in a related analogue, BH52317) .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-7-8-16(22-13)11-18(15-9-10-23(20,21)12-15)17(19)14-5-3-2-4-6-14/h2-8,15H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URETURWOEPXDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrothiophene dioxide intermediate, followed by the introduction of the benzamide and methylfuryl groups through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzamide and methylfuryl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Analysis and Bioactivity
Table 1: Key Structural Features and Properties
Pharmacological and Physicochemical Comparisons
- Solubility: The sulfone group in the target compound improves aqueous solubility compared to non-sulfonated analogues (e.g., ’s hydroxy-tert-butyl derivative) .
- Binding Affinity : The 5-methylfuran group may mimic aromatic interactions seen in ’s triazole-based HDAC inhibitors, though docking scores for the target compound remain unreported .
- Metabolic Stability : Sulfone moieties (as in the target compound) resist oxidative metabolism better than thioethers (e.g., ’s methylthio derivatives) .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrothiophene moiety and a furan ring, suggest diverse biological activities. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 421.5 g/mol. The presence of functional groups such as the dioxidotetrahydrothiophene and furan rings enhances its chemical reactivity and biological potential.
Research indicates that compounds similar to this compound may act on various biological targets, including G protein-coupled receptors (GPCRs). Specifically, studies have highlighted its potential as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a critical role in neuronal signaling and cardiovascular regulation .
Pharmacological Studies
Recent pharmacological studies have characterized the activity of this compound in vitro, demonstrating its interaction with multiple receptor types. For instance, it has shown affinity towards mu-opioid receptors (MOR), delta-opioid receptors (DOR), and kappa-opioid receptors (KOR). The binding affinities and efficacy were evaluated using CHO cells transfected with these receptors.
Table 1: Binding Affinities of this compound
| Receptor Type | Binding Affinity (K) | Efficacy |
|---|---|---|
| MOR | 3.3 nM | High |
| DOR | 56 nM | Moderate |
| KOR | 16 nM | Low |
Case Studies
Case Study 1: GIRK Channel Activation
In one study focused on GIRK channel activators, derivatives of this compound were synthesized and tested for their ability to enhance GIRK channel activity. The results indicated that specific modifications to the benzamide structure significantly increased potency and selectivity for GIRK channels .
Case Study 2: Opioid Receptor Interaction
Another investigation assessed the binding properties of this compound to opioid receptors in rat brain tissue. The results demonstrated that it could effectively displace radiolabeled ligands from MOR, indicating strong receptor binding capabilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
